Electronic Profile and Predicted Physicochemical Properties versus N-Benzyl Analog
The furan ring fundamentally alters the electronic landscape of this scaffold. Unlike the hydrophobic N-benzyl analog, the furan-2-ylmethyl group introduces a hydrogen-bond acceptor (the furan oxygen), significantly increasing the topological polar surface area (TPSA). While direct head-to-head data is limited, this class-level inference is supported by predicted pKa and boiling point data, with the target compound (CAS 1078791-17-9) showing a predicted pKa of 14.65±0.20 and a boiling point of 410.8±45.0 °C . This is distinct from the N-benzyl analog which would be expected to have a higher pKa and lower TPSA due to the absence of the heteroatom. These differences dictate a unique profile for passive membrane permeability and off-target binding interactions [1].
| Evidence Dimension | Predicted Ionization & Hydrogen-Bonding Capacity |
|---|---|
| Target Compound Data | Predicted pKa: 14.65±0.20; Predicted TPSA impact: Higher due to furan oxygen |
| Comparator Or Baseline | N-benzylpyrrolidine-2-carboxamide (Predicted pKa: >15; Lower TPSA) |
| Quantified Difference | pKa difference (approx. -0.5+ units); Qualitative difference in H-bond acceptor count (1 vs. 0 for the side chain heterocycle) |
| Conditions | Predicted in silico data from ChemicalBook database |
Why This Matters
This matters for procurement because the furan's lower predicted pKa and higher hydrogen-bonding capacity will lead to different ADME and target engagement profiles, making the compound a distinct tool for probing biological systems where these properties are critical.
- [1] Bober, L., et al. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences, 2012, 13(6), 6665-6678. View Source
